(2S)-2-Azaniumyl-3-(1H-indol-3-yl)propanoate
(2S)-2-Azaniumyl-3-(1H-indol-3-yl)propanoate
Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04)
L-Tryptophan, also known as Trp or W, belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. L-Tryptophan exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Tryptophan has been found in human prostate tissue, and has also been detected in most biofluids, including saliva, urine, feces, and blood. Within the cell, L-tryptophan is primarily located in the mitochondria and cytoplasm. L-Tryptophan exists in all eukaryotes, ranging from yeast to humans. L-Tryptophan participates in a number of enzymatic reactions. In particular, L-Tryptophan can be converted into n'-formylkynurenine; which is catalyzed by the enzyme tryptophan 2, 3-dioxygenase. Furthermore, L-Tryptophan and tetrahydrobiopterin can be converted into 5-hydroxy-L-tryptophan and 4a-hydroxytetrahydrobiopterin; which is mediated by the enzyme tryptophan 5-hydroxylase 1. Furthermore, L-Tryptophan can be biosynthesized from L-serine and indole through the action of the enzyme tryptophan synthase. Finally, L-Tryptophan can be converted into n'-formylkynurenine through the action of the enzyme indoleamine 2, 3-dioxygenase. In humans, L-tryptophan is involved in the tryptophan metabolism pathway and the transcription/translation pathway. L-Tryptophan is a potentially toxic compound.
L-tryptophan zwitterion is an L-alpha-amino acid zwitterion obtained by transfer of a proton from the carboxy to the amino group of L-tryptophan; major species at pH 7.3. It is a tryptophan zwitterion and a L-alpha-amino acid zwitterion. It is a tautomer of a L-tryptophan.
L-Tryptophan, also known as Trp or W, belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. L-Tryptophan exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Tryptophan has been found in human prostate tissue, and has also been detected in most biofluids, including saliva, urine, feces, and blood. Within the cell, L-tryptophan is primarily located in the mitochondria and cytoplasm. L-Tryptophan exists in all eukaryotes, ranging from yeast to humans. L-Tryptophan participates in a number of enzymatic reactions. In particular, L-Tryptophan can be converted into n'-formylkynurenine; which is catalyzed by the enzyme tryptophan 2, 3-dioxygenase. Furthermore, L-Tryptophan and tetrahydrobiopterin can be converted into 5-hydroxy-L-tryptophan and 4a-hydroxytetrahydrobiopterin; which is mediated by the enzyme tryptophan 5-hydroxylase 1. Furthermore, L-Tryptophan can be biosynthesized from L-serine and indole through the action of the enzyme tryptophan synthase. Finally, L-Tryptophan can be converted into n'-formylkynurenine through the action of the enzyme indoleamine 2, 3-dioxygenase. In humans, L-tryptophan is involved in the tryptophan metabolism pathway and the transcription/translation pathway. L-Tryptophan is a potentially toxic compound.
L-tryptophan zwitterion is an L-alpha-amino acid zwitterion obtained by transfer of a proton from the carboxy to the amino group of L-tryptophan; major species at pH 7.3. It is a tryptophan zwitterion and a L-alpha-amino acid zwitterion. It is a tautomer of a L-tryptophan.
Brand Name:
Vulcanchem
CAS No.:
54-12-6
VCID:
VC0138688
InChI:
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
SMILES:
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH3+]
Molecular Formula:
C11H12N2O2
C11H13N2O2+
C11H13N2O2+
Molecular Weight:
204.22 g/mol
(2S)-2-Azaniumyl-3-(1H-indol-3-yl)propanoate
CAS No.: 54-12-6
Reference Standards
VCID: VC0138688
Molecular Formula: C11H12N2O2
C11H13N2O2+
Molecular Weight: 204.22 g/mol
CAS No. | 54-12-6 |
---|---|
Product Name | (2S)-2-Azaniumyl-3-(1H-indol-3-yl)propanoate |
Molecular Formula | C11H12N2O2 C11H13N2O2+ |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 2-azaniumyl-3-(1H-indol-3-yl)propanoate |
Standard InChI | InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) |
Standard InChIKey | QIVBCDIJIAJPQS-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH3+] |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH3+] |
Melting Point | 293°C |
Physical Description | Solid |
Description | Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04) L-Tryptophan, also known as Trp or W, belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. L-Tryptophan exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Tryptophan has been found in human prostate tissue, and has also been detected in most biofluids, including saliva, urine, feces, and blood. Within the cell, L-tryptophan is primarily located in the mitochondria and cytoplasm. L-Tryptophan exists in all eukaryotes, ranging from yeast to humans. L-Tryptophan participates in a number of enzymatic reactions. In particular, L-Tryptophan can be converted into n'-formylkynurenine; which is catalyzed by the enzyme tryptophan 2, 3-dioxygenase. Furthermore, L-Tryptophan and tetrahydrobiopterin can be converted into 5-hydroxy-L-tryptophan and 4a-hydroxytetrahydrobiopterin; which is mediated by the enzyme tryptophan 5-hydroxylase 1. Furthermore, L-Tryptophan can be biosynthesized from L-serine and indole through the action of the enzyme tryptophan synthase. Finally, L-Tryptophan can be converted into n'-formylkynurenine through the action of the enzyme indoleamine 2, 3-dioxygenase. In humans, L-tryptophan is involved in the tryptophan metabolism pathway and the transcription/translation pathway. L-Tryptophan is a potentially toxic compound. L-tryptophan zwitterion is an L-alpha-amino acid zwitterion obtained by transfer of a proton from the carboxy to the amino group of L-tryptophan; major species at pH 7.3. It is a tryptophan zwitterion and a L-alpha-amino acid zwitterion. It is a tautomer of a L-tryptophan. |
Solubility | 13.4 mg/mL at 25 °C |
Synonyms | (+/-)-Tryptophan; 1H-Indole-3-alanine; DL-α-Amino-3-indolepropionic Acid; NSC 13118; |
PubChem Compound | 4099458 |
Last Modified | Nov 11 2021 |
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